molecular formula C16H17N5O B6240735 N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide CAS No. 1808799-32-7

N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide

Cat. No.: B6240735
CAS No.: 1808799-32-7
M. Wt: 295.3
InChI Key:
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Description

N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system formed by the fusion of a pyrazole and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted cancer therapy .

Properties

CAS No.

1808799-32-7

Molecular Formula

C16H17N5O

Molecular Weight

295.3

Purity

95

Origin of Product

United States

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